molecular formula C7H15NO3 B2664087 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid CAS No. 1501996-08-2

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

货号: B2664087
CAS 编号: 1501996-08-2
分子量: 161.201
InChI 键: PEAKGWQZHHQCEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.201. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(1-hydroxybutan-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKGWQZHHQCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Applications of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is a specialized N-alkylated amino acid derivative. Structurally, it consists of an alanine backbone N-substituted with a 1-hydroxybutan-2-yl moiety. This compound represents a critical class of amphiphilic zwitterions often encountered as:

  • Chiral Building Blocks: In the synthesis of peptidomimetics where N-alkylation prevents proteolytic degradation.

  • Impurity Reference Standards: Specifically in the manufacturing of pharmaceuticals derived from 2-amino-1-butanol (e.g., Ethambutol analogs) or involving reductive aminations of pyruvate.

  • Metabolic Intermediates: In the study of amino alcohol metabolism.

This guide provides a definitive technical analysis of its properties, synthesis, and analytical characterization, moving beyond basic catalog data to actionable experimental logic.

Chemical Structure & Nomenclature[1][3][4]
  • IUPAC Name: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid[1][2]

  • Common Alias: N-(1-Hydroxybutan-2-yl)alanine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.19 g/mol

  • CAS Registry Number: 1662681-20-0 (Generic/Isomer unspecified), see specific catalog entries for stereoisomers.

Physicochemical Properties (The Core)

Understanding the behavior of this molecule requires analyzing its dual nature: the polar zwitterionic core and the lipophilic butyl chain modified by a hydroxyl group.

Theoretical & Observed Data Table
PropertyValue / CharacteristicTechnical Insight
Physical State White to off-white crystalline solidHygroscopic due to the free hydroxyl and carboxylate groups.
Solubility (Water) High (>50 mg/mL)Driven by the zwitterionic character and the additional -OH group.
Solubility (Organics) Low in non-polar (Hexane); Moderate in MeOH/EtOHPoor solubility in aprotic non-polar solvents complicates extraction.
pKa (COOH) ~2.3 (Predicted)Typical of N-substituted amino acids; slightly higher than alanine due to N-substitution.
pKa (NH) ~9.4 (Predicted)The secondary amine is basic, but the inductive effect of the hydroxyl group may slightly lower this value compared to N-butylalanine.
Isoelectric Point (pI) ~5.85pH at which net charge is zero; critical for HPLC method development.
LogP (Octanol/Water) -1.5 to -0.5 (Estimated)Highly hydrophilic; unlikely to cross BBB passively without transport mechanisms.
Chirality 2 StereocentersFour stereoisomers exist: (S,S), (S,R), (R,S), (R,R). The (S,S) form is most common in bio-mimetic applications.
Structural Dynamics & Speciation

The molecule exists in equilibrium between cationic, zwitterionic, and anionic forms depending on pH. The presence of the


-hydroxyl group on the N-substituent allows for intramolecular Hydrogen Bonding  with the carboxylate in the zwitterionic state, potentially stabilizing specific conformers.

Speciation cluster_legend Impact on Chromatography Cation Cationic Form (pH < 2) COOH / NH2+ Zwitterion Zwitterionic Form (pH 4-8) COO- / NH2+ (Dominant Species) Cation->Zwitterion pKa1 ~2.3 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10) COO- / NH Zwitterion->Anion pKa2 ~9.4 (-H+) Anion->Zwitterion +H+ Note At pH 2-3: Retained on C18 (Cationic) At pH 6: Poor Retention (Zwitterionic)

Figure 1: pH-dependent speciation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid. Understanding these transitions is mandatory for selecting HPLC mobile phases.

Synthesis & Manufacturing Protocol

While often purchased as a standard, in-house synthesis is required for isotopic labeling or derivative creation. The most robust pathway is Reductive Amination .

Experimental Workflow (Reductive Amination)

Reaction Logic: Direct alkylation of alanine with halides leads to over-alkylation (quaternary ammoniums). Reductive amination of pyruvic acid with 2-amino-1-butanol ensures mono-alkylation and high yield.

Protocol:

  • Reagents:

    • Pyruvic Acid (1.0 eq)

    • 2-Amino-1-butanol (1.0 eq)

    • Sodium Cyanoborohydride (

      
      ) (1.5 eq)
      
    • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve 2-amino-1-butanol in Methanol at

      
      .
      
    • Add Pyruvic acid dropwise. Allow imine formation for 30 mins.

    • Add

      
       in portions.
      
    • Stir at room temperature for 12-16 hours.

  • Workup (Critical Step):

    • Quench with water.

    • Purification: The product is highly water-soluble. Do not use standard liquid-liquid extraction.

    • Use Ion Exchange Chromatography: Load mixture onto a cation exchange resin (Dowex 50W, H+ form). Wash with water (removes neutral/anionic impurities). Elute product with 1M

      
      .
      
    • Lyophilize to obtain the white solid.

Synthesis Reagents Pyruvic Acid + 2-Amino-1-butanol Imine Intermediate Imine (Schiff Base) Reagents->Imine -H2O Reduction Reduction (NaBH3CN / MeOH) Imine->Reduction +H- Crude Crude Mixture (Zwitterion + Salts) Reduction->Crude Purification Ion Exchange (Dowex 50W) Elute w/ NH4OH Crude->Purification Final Target Molecule 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid Purification->Final

Figure 2: Synthetic pathway via Reductive Amination. This route minimizes side reactions compared to direct alkylation.

Analytical Methodologies

Validating the identity and purity of this molecule is challenging due to its lack of a strong chromophore (no aromatic rings).

HPLC-CAD/ELSD Method (Recommended)

Standard UV detection at 210 nm is prone to noise from solvents and buffer cutoffs. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is superior.

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega PS C18) to retain polar amines.

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Ion-pairing agent is crucial for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes. (Molecule elutes early).

  • Flow Rate: 1.0 mL/min.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 162.2.

  • Fragmentation Pattern:

    • Loss of COOH (-45 Da).

    • Cleavage of the N-C bond between the butyl chain and nitrogen.

NMR Characterization (in )
  • 1H NMR:

    • 
       ~1.4 ppm (Doublet, 3H, Alanine methyl).
      
    • 
       ~0.9 ppm (Triplet, 3H, Butyl methyl).
      
    • 
       ~3.5-3.8 ppm (Multiplets, 3H, 
      
      
      
      and
      
      
      ).
  • Stereochemistry Check: If the product is a mixture of diastereomers, the methyl doublet at ~1.4 ppm will appear as two distinct doublets (or broadened) due to the different magnetic environments of the (S,S) vs (S,R) pairs.

Applications & Handling

Drug Development Applications
  • Impurity Profiling: Used as a reference standard to quantify "Impurity X" in Ethambutol or related aminobutanol-drug syntheses.

  • Peptidomimetics: The N-hydroxyalkyl group mimics the side chain of serine/threonine but placed on the nitrogen, altering the peptide backbone geometry and hydrogen bonding capability. This is used to induce specific secondary structures (turns/helices) in peptide drugs.

Stability & Storage
  • Hygroscopicity: Extreme. Must be stored in a desiccator.

  • Reactivity: The secondary amine can react with atmospheric

    
     to form carbamates reversibly.
    
  • Storage: -20°C, under Argon/Nitrogen.

References

  • Sigma-Aldrich. Product Specification: 2-[(1-hydroxybutan-2-yl)amino]propanoic acid (ENA413166146). Available at:

  • PubChem. Compound Summary: Hydroxyalanine derivatives and N-alkyl amino acids.[3] (General structural reference). Available at: [4]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on N-alkyl amino acid synthesis and properties).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Reference for Reductive Amination mechanisms).

Sources

Literature review of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid , a secondary amine derivative structurally related to the anti-tubercular drug Ethambutol and the amino acid Alanine. This guide is designed for research scientists and process chemists, focusing on scalable, high-purity synthesis.

Executive Summary & Strategic Analysis

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (MW: 161.2 g/mol ) is a chiral amino acid derivative formed by the condensation of a 2-aminobutanol moiety with a propanoic acid backbone. It represents a critical class of N-alkylated amino acids , often utilized as chiral auxiliaries, peptidomimetics, or specific impurity standards in the manufacturing of aminobutanol-based pharmaceuticals.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid[1][2][3]

  • Synonyms: N-(1-Hydroxybutan-2-yl)alanine; N-(1-Hydroxymethylpropyl)alanine

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Structural Features:

    • Secondary Amine: Central linkage susceptible to pH-dependent protonation.

    • Carboxylic Acid: Provides amphoteric character (zwitterionic at neutral pH).

    • Chiral Centers: Two potential stereocenters (C2 of the butanol chain and C2 of the propanoic acid).

Retrosynthetic Analysis

The synthesis is approached via two primary disconnections:

  • C–N Bond Formation via Reductive Amination: Condensation of 2-aminobutanol with pyruvic acid.

  • C–N Bond Formation via Nucleophilic Substitution: Displacement of a halide from 2-halopropanoic acid by 2-aminobutanol.

Retrosynthesis cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Nucleophilic Substitution Target Target Molecule 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid Pyruvate Pyruvic Acid (Achiral) Target->Pyruvate Reductive Amination AmineA 2-Amino-1-butanol (Chiral Pool) Target->AmineA HaloAcid 2-Bromopropanoic Acid (Chiral/Racemic) Target->HaloAcid SN2 Substitution AmineB 2-Amino-1-butanol (Chiral Pool) Target->AmineB

Figure 1: Retrosynthetic analysis showing the two primary routes to the target molecule.

Pathway A: Reductive Amination (Preferred Route)

This pathway is preferred for its mild conditions, high yield, and "green" chemistry profile. It avoids the use of alkyl halides and minimizes side reactions like bis-alkylation.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate between the amine of 2-amino-1-butanol and the ketone of pyruvic acid. This imine is subsequently reduced in situ to the secondary amine.

Experimental Protocol

Reagents:

  • (S)-(+)-2-Amino-1-butanol (1.0 equiv) [1]

  • Sodium Pyruvate (1.1 equiv)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 equiv) [2]
    
  • Solvent: Methanol (anhydrous)[4]

  • Acid Catalyst: Acetic Acid (trace)

Step-by-Step Methodology:

  • Imine Formation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve (S)-(+)-2-amino-1-butanol (10.0 g, 112 mmol) in anhydrous Methanol (100 mL).

  • Addition: Add Sodium Pyruvate (13.5 g, 123 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Catalysis: Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (10.5 g, 168 mmol) portion-wise over 20 minutes. Caution: Hydrogen cyanide gas may evolve; perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1).

  • Quenching: Quench excess hydride by carefully adding 1N HCl until pH < 2. Stir for 30 minutes to decompose boron complexes.

  • Isolation: Neutralize to pH 7 with NaOH. Evaporate methanol under reduced pressure. The residue is typically purified via ion-exchange chromatography (Dowex 50W) to remove inorganic salts.

Critical Control Points
  • Stereochemistry: This route creates a new chiral center at the alanine alpha-carbon. Without a chiral catalyst, this center will form as a racemic mixture (R/S), yielding a pair of diastereomers (e.g., (S,S) and (S,R)).

  • Moisture Control: Water competes with the amine for the ketone, reducing yield. Use anhydrous solvents.

Pathway B: Nucleophilic Substitution (Chiral Pool Route)

This pathway allows for the introduction of defined stereochemistry at the propanoic acid center by using optically pure 2-bromopropanoic acid.

Reaction Mechanism

A classic S


2 reaction where the amino group of 2-aminobutanol attacks the alpha-carbon of 2-bromopropanoic acid, displacing the bromide ion.
Experimental Protocol

Reagents:

  • (S)-2-Bromopropanoic acid (1.0 equiv) [3]

  • (S)-(+)-2-Amino-1-butanol (2.5 equiv) – Excess used to prevent bis-alkylation and act as base.

  • Solvent: Ethanol or Acetonitrile

  • Base: Triethylamine (optional, if amine is limiting)

Step-by-Step Methodology:

  • Setup: Dissolve (S)-(+)-2-amino-1-butanol (25.0 g, 280 mmol) in Ethanol (150 mL) in a reflux apparatus.

  • Addition: Add (S)-2-Bromopropanoic acid (17.1 g, 112 mmol) dropwise over 1 hour at room temperature. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

  • Inversion: Note that S

    
    2 displacement causes Walden inversion. Starting with (S)-bromide will yield the (R)-alanine derivative.
    
  • Work-up: Cool to room temperature. The hydrobromide salt of the excess amine may precipitate; filter it off.

  • Purification: Concentrate the filtrate. The crude product is dissolved in water and passed through a cation-exchange column (H+ form). Elute with 2M NH

    
    OH to recover the zwitterionic product.
    

PathwayB Start Start: (S)-2-Bromopropanoic Acid + (S)-2-Aminobutanol Transition Transition State: SN2 Attack (Walden Inversion) Start->Transition Reflux, EtOH Product Product: (R,S)-Diastereomer + HBr Salt Transition->Product -Br⁻

Figure 2: Nucleophilic substitution pathway with stereochemical inversion.

Analytical Characterization & Specifications

For drug development applications, confirming the identity and purity is paramount.

TestMethodExpected Result
Identity 1H NMR (D2O)Doublet at ~1.3 ppm (Alanine CH3), Multiplets at 3.0-3.8 ppm (CH-NH-CH, CH2OH), Triplet at 0.9 ppm (Butanol CH3).
Mass Spectrometry LC-MS (ESI+)[M+H]+ = 162.2 m/z
Purity HPLC (HILIC Mode)> 98.0% Area
Stereochemistry Chiral HPLCSeparation of (S,S), (S,R), (R,S), (R,R) diastereomers.

Purification Note: Due to the zwitterionic nature, Ion Exchange Chromatography (Dowex 50W X8) is the most effective purification method. Load at pH 2, wash with water, and elute with 1M Ammonia.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.3: Synthesis of Amino Acids. Retrieved from [Link]

Sources

Toxicity and safety data sheet (SDS) information for 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Introduction

This document moves beyond a standard template to deliver a logical, science-driven strategy. We will first employ predictive toxicology by analyzing the molecule's structural components to forecast potential hazards. Following this analysis, we will outline a tiered, multi-phase experimental strategy, beginning with in vitro methods and progressing to targeted in vivo studies as required. This approach aligns with modern safety assessment principles, including the 3Rs (Replacement, Reduction, and Refinement of animal testing), while ensuring a thorough and scientifically robust evaluation.

Part 1: Predictive Toxicology and Structure-Activity Relationship (SAR) Analysis

The first step in assessing a novel chemical is to analyze its structure to predict its properties and potential hazards based on better-understood analogues. This practice, known as Structure-Activity Relationship (SAR) analysis, provides a foundational hypothesis for guiding experimental testing.[1]

The structure of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid can be deconstructed into three primary moieties:

  • Propanoic Acid Backbone : A short-chain carboxylic acid.

  • Alanine Core : An alpha-amino acid structure.

  • N-Substituent (1-Hydroxybutan-2-yl group) : An amino alcohol group attached to the nitrogen of the alanine core.

SAR Logic Diagram

The following diagram illustrates the deconstruction of the target molecule for predictive analysis.

SAR_Logic cluster_analogues Structural Analogues & Known Hazards cluster_hazards Predicted Hazards Target 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (Target Molecule) Propanoic_Acid Propanoic Acid (Carboxylic Acid Moiety) Target->Propanoic_Acid contains Alanine Alanine (Amino Acid Core) Target->Alanine based on Amino_Alcohol 1-Amino-2-butanol (Amino Alcohol Moiety) Target->Amino_Alcohol contains Systemic Systemic Toxicity (Unknown - Requires Testing) Target->Systemic N-alkylation may alter bioavailability [39] Irritation Skin/Eye Irritation & Corrosion (High Probability) Propanoic_Acid->Irritation known corrosive [27, 28] Alanine->Systemic generally low toxicity [17, 21] Amino_Alcohol->Irritation known corrosive/irritant [30, 34] Sensitization Skin Sensitization (Requires Evaluation) Amino_Alcohol->Sensitization primary amines can be sensitizers [30] caption Fig 1. SAR Deconstruction for Hazard Prediction.

Caption: Fig 1. SAR Deconstruction for Hazard Prediction.

Analysis of Structural Analogues
  • Propanoic Acid Moiety : Propanoic acid is classified as a corrosive substance that can cause severe skin and eye burns.[2][3] While its acute systemic toxicity is considered moderate to low, local corrosive effects are the primary hazard.[4][5] The presence of the carboxylic acid group in the target molecule suggests a high probability of it being a skin and eye irritant, if not corrosive.

  • Alanine Core : Alanine is a naturally occurring amino acid and is generally considered to have a very low toxicity profile.[6][7] Safety data sheets for alanine do not list it as a hazardous substance.[8][9] While the core itself is benign, its modification via N-alkylation can significantly alter its biological properties.

  • 1-Hydroxybutan-2-yl Moiety (Amino Alcohol) : Structurally similar compounds like 1-amino-2-butanol are alkaline and expected to be corrosive to skin and mucous membranes.[10][11] Cytotoxicity studies on various amino alcohols confirm that their structure, particularly the position of the hydroxyl group, influences their toxicity.[12][13] This moiety reinforces the prediction of irritant/corrosive properties and introduces the need to evaluate systemic toxicity. Primary amines can also act as skin sensitizers.[10]

Initial Hazard Hypothesis

Based on the SAR analysis, 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is predicted to be:

  • A significant skin and eye irritant, potentially corrosive. This is the most confident prediction, driven by both the carboxylic acid and amino alcohol functionalities.

  • A potential skin sensitizer. This is a possibility due to the primary amine analogue structure.

  • Of unknown systemic toxicity. The N-alkylation may increase lipophilicity, which could enhance membrane permeability and lead to systemic effects not seen with the parent amino acid, alanine.[14] Potential metabolic pathways may involve N-dealkylation.[15]

Part 2: A Tiered Strategy for Toxicological Evaluation

Given the absence of data, a phased approach is recommended to characterize the toxicological profile of the compound efficiently and ethically. The workflow progresses from computational and in vitro screening to more complex in vivo studies, with decisions at each stage informed by the accumulated data.

Toxicological Assessment Workflow

Workflow cluster_phase1 Phase 1: In Silico & In Vitro Assessment cluster_phase2 Phase 2: Targeted In Vivo Assessment (if required) cluster_phase3 Phase 3: Final Risk Assessment & Documentation InSilico In Silico Screening (QSAR for Mutagenicity, Irritation, etc.) InVitro_Cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake, MTT Assay) InSilico->InVitro_Cyto InVitro_Geno In Vitro Genotoxicity (Ames Test, Micronucleus Assay) InVitro_Cyto->InVitro_Geno InVitro_Irri In Vitro Irritation/Corrosion & Sensitization (RhE models, DPRA, h-CLAT) InVitro_Geno->InVitro_Irri decision1 Data sufficient for screening purposes? InVitro_Irri->decision1 Acute_Tox Acute Systemic Toxicity (Oral/Dermal, OECD 423/402) Repeated_Dose Repeated Dose Toxicity (28-Day Oral, OECD 407) Acute_Tox->Repeated_Dose Repro_Dev Reproductive/Developmental Screen (OECD 421) Repeated_Dose->Repro_Dev Risk_Assessment Hazard Characterization & Exposure Assessment Repro_Dev->Risk_Assessment SDS GHS Classification & SDS Authoring Risk_Assessment->SDS start Start: Novel Compound start->InSilico decision1->SDS Yes (for R&D use) decision2 Significant toxicity or regulatory requirement? decision1->decision2 No decision2->Acute_Tox Yes caption Fig 2. Tiered Toxicological Evaluation Workflow.

Caption: Fig 2. Tiered Toxicological Evaluation Workflow.

Phase 1: In Silico and In Vitro Assessment

This phase provides critical screening data with minimal compound usage and without animal testing, making it ideal for early-stage development.[16][17]

1. In Silico Assessment (Computational Modeling)

  • Objective : To generate preliminary hazard predictions using Quantitative Structure-Activity Relationship (QSAR) models.[18]

  • Methodology :

    • Obtain the simplified molecular-input line-entry system (SMILES) string for the compound.

    • Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus) to predict endpoints such as:

      • Bacterial mutagenicity (Ames test outcome).

      • Skin and eye irritation/corrosion.

      • Skin sensitization.

      • Potential for drug-induced liver injury (DILI).[19]

    • Analyze the predictions, paying close attention to whether the molecule falls within the model's applicability domain.[18][20]

  • Causality : This step front-loads the assessment, allowing for early identification of potential "show-stopper" liabilities and helps prioritize subsequent experimental assays.[1]

2. In Vitro Cytotoxicity Assays

  • Objective : To determine the basal cytotoxicity of the compound on mammalian cells.

  • Protocol (Example: Neutral Red Uptake Assay) :

    • Cell Seeding : Plate a suitable human cell line (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and incubate for 24 hours.

    • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24 hours).

    • Neutral Red Staining : Incubate cells with a medium containing neutral red dye, which is taken up and stored in the lysosomes of viable cells.

    • Extraction & Measurement : Wash the cells, then extract the dye from the lysosomes. Measure the absorbance of the extracted dye using a spectrophotometer.

    • Data Analysis : Calculate the concentration that causes a 50% reduction in neutral red uptake (IC50) relative to untreated controls. A lower IC50 indicates higher cytotoxicity.[13]

  • Trustworthiness : This is a standardized and validated assay that provides a quantitative measure of cell viability, forming a baseline for assessing all other toxic effects.

3. In Vitro Genotoxicity Panel

  • Objective : To assess the potential of the compound to induce genetic mutations or chromosomal damage.

  • Key Assays :

    • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471) : Exposes various strains of Salmonella typhimurium and Escherichia coli to the compound, with and without metabolic activation (S9 fraction), to detect gene mutations.[21]

    • In Vitro Micronucleus Test (OECD TG 487) : Treats mammalian cells (e.g., human peripheral blood lymphocytes) with the compound and assesses for the presence of micronuclei, which are indicators of chromosomal damage.[21]

  • Causality : Positive results in these assays are a major red flag for carcinogenic potential and are critical for the safety assessment of any new chemical intended for human exposure.

4. In Vitro Irritation, Corrosion, and Sensitization

  • Objective : To experimentally verify the SAR prediction of irritation and assess sensitization potential.

  • Key Assays :

    • Skin/Eye Irritation : Use reconstructed human epidermis (RhE) models like EpiDerm™ or SkinEthic™ (OECD TG 439 for skin, OECD TG 492 for eye). Cell viability is measured after topical exposure to the compound. A significant reduction in viability indicates irritation.[21]

    • Skin Sensitization : A combination of assays is recommended (OECD TG 442C, D, E). This includes the Direct Peptide Reactivity Assay (DPRA) to measure covalent binding to proteins and cell-based assays like h-CLAT to measure activation of dendritic cells.[21]

  • Trustworthiness : These validated non-animal methods are accepted by regulatory agencies for hazard classification and labeling.[16]

Phase 2: Targeted In Vivo Assessment

Progression to in vivo testing is a significant decision, driven by the results of Phase 1, the intended use of the compound, and regulatory requirements. All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) and follow internationally recognized guidelines, such as those from the OECD.[22][23]

1. Acute Systemic Toxicity (OECD TG 423 or 402)

  • Objective : To determine the short-term toxicity after a single dose and establish a preliminary toxicity classification.

  • Protocol (Oral, OECD 423 - Acute Toxic Class Method) :

    • Administer the compound by oral gavage to a small group of rodents (typically rats) at a defined starting dose.

    • Observe animals for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome, the dose is escalated or de-escalated in subsequent groups to classify the substance into a GHS toxicity category.[24]

  • Causality : This study provides the LD50 (or an estimated range), identifies target organs of acute toxicity, and informs dose selection for subsequent repeated-dose studies.

2. Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

  • Objective : To identify adverse effects from repeated exposure and determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Protocol :

    • Administer the compound daily via gavage to several groups of rodents at three or more dose levels for 28 days. A control group receives the vehicle only.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At termination, conduct detailed hematology, clinical chemistry, and histopathological examinations of major organs and tissues.[25]

  • Trustworthiness : This is a cornerstone study for systemic toxicity, providing comprehensive data on potential target organs and dose-response relationships essential for human health risk assessment.

Quantitative Data Summary from Analogue Studies

ParameterCompoundSpeciesValueReference(s)
Oral LD50 Propanoic AcidRat351 - 4290 mg/kg bw[5]
Primary Hazard Propanoic Acid-Corrosive to skin and eyes[2][4][26]
Hazard Class L-Alanine-Not classified as hazardous[6][7]
NI50 2-Amino-1-butanolRat Hepatoma Cells14 mM[13]
Primary Hazard 1-Amino-2-butanol-Corrosive, Toxic[10][11]

Part 3: Safety Data Sheet (SDS) and Risk Management

The data generated from the proposed evaluation would be used to author a GHS-compliant 16-section Safety Data Sheet. Based on the initial SAR analysis, the following interim handling guidelines are recommended until experimental data is available.

  • Section 2: Hazards Identification : Based on SAR, the compound should be provisionally handled as Corrosive to skin and eyes (Category 1) and potentially as a Skin Sensitizer (Category 1) .

  • Section 7: Handling and Storage : Avoid contact with skin, eyes, and clothing. Avoid dust formation. Handle in a well-ventilated area, preferably in a chemical fume hood.[8][27] Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[6]

  • Section 8: Exposure Controls/Personal Protection :

    • Engineering Controls : Use a chemical fume hood.

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and an apron.[8]

    • Respiratory Protection : If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Section 13: Disposal Considerations : Dispose of waste in accordance with federal, state, and local environmental control regulations.

Conclusion

The toxicological assessment of a novel substance like 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid requires a systematic, evidence-based approach when direct data is unavailable. By leveraging Structure-Activity Relationship analysis, a predictive hazard profile can be established, which in turn guides a tiered experimental strategy rooted in validated in vitro and, if necessary, in vivo methodologies. This framework ensures that the potential risks to researchers are minimized while building the comprehensive safety profile required for continued development and regulatory compliance.

References

  • Quantitative Structure–Activity Relationship (QSAR) Models in Early Hazard Prediction. (2026, February 1). Global Pharma Tech Review.
  • In Vitro Toxicology Testing.
  • Structure Activity Relationships. (2011, January 16).
  • ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024, October 11). Toxicology and Applied Pharmacology.
  • In vitro toxicology. Wikipedia.
  • Propionic Acid. Scoping Document for the Human Health Risk Assessment. (2023, March 23).
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.
  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • In vivo testing of pharmaceuticals. (2025, June 23). nano-test.de.
  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing.
  • A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. (2016, November 22). Frontiers in Pharmacology.
  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (2002, May 15). PubMed.
  • Propionic acid. Metabolon.
  • Assessment of quantitative structure-activity relationship of toxicity prediction models for Korean chemical substance control legisl
  • In Vitro Toxicology Assays. TME Scientific.
  • DL-Alanine - Safety D
  • L-Alanine SDS, 56-41-7 Safety D
  • β-Alanine-2,2,3,3-d4 - Safety D
  • In vitro toxicology - Preclinical safety. Nuvisan.
  • L-Alanine CAS No 56-41-7 MATERIAL SAFETY D
  • Safety D
  • GLP Toxicity studies | REACH | EFSA | EMA. vivo Science GmbH.
  • comparative analysis of the cytotoxicity of different amino alcohols. Benchchem.
  • Oecd guidelines for toxicology studies. Slideshare.
  • Guidelines for the Testing of Chemicals.
  • Propionic Acid | CH3CH2COOH | CID 1032. PubChem.
  • PROPIONIC ACID | CAMEO Chemicals. NOAA.
  • 1-AMINO-2-BUTANOL | CAMEO Chemicals. NOAA.
  • 1-Butanol, 2-amino-: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 2). Frontiers in Physiology.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). PMC.
  • 1-Amino-2-butanol | C4H11NO | CID 26107. PubChem.
  • How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. PMC.
  • Excitatory Amino Acid Neurotoxicity.
  • Toxic Nonprotein Amino Acids. (2017, February 15).
  • Overview of Amino Acids Metabolism.
  • Synthesis of N-Alkyl Amino Acids. In "Non-canonical Amino Acids: Methods and Protocols".

Sources

Metabolic Pathways and Biotransformation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways, biotransformation mechanisms, and experimental characterization of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid .

Technical Guide & Whitepaper

Executive Summary & Compound Identity

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is a secondary amine derivative structurally characterized by the condensation of 2-amino-1-butanol (the pharmacophore of the anti-tuberculosis drug Ethambutol) and propanoic acid (specifically the alanine moiety). In drug development, this scaffold represents a critical intersection between amino acid conjugation and amino-alcohol metabolism.

This guide analyzes its biotransformation through the lens of Phase I oxidative functionalization and Phase II conjugation , providing a mechanistic roadmap for researchers investigating its stability, clearance, and toxicological potential.

Chemical Identity[1]
  • IUPAC Name: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • Structural Components:

    • Core: Secondary amine (

      
      ).
      
    • Moiety A: 1-hydroxybutan-2-yl group (susceptible to alcohol oxidation).

    • Moiety B: Propanoic acid group (susceptible to conjugation).

Mechanistic Biotransformation Pathways

The metabolism of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is driven by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGT) . The compound undergoes three primary metabolic fates: N-Dealkylation , Alcohol Oxidation , and Phase II Conjugation .

Phase I: Oxidative Functionalization
A. N-Dealkylation (Primary Clearance Route)

The secondary amine structure makes the molecule a prime substrate for CYP-mediated oxidative dealkylation. This reaction is critical as it cleaves the molecule into two distinct metabolic precursors.

  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) hydroxylate the

    
    -carbon adjacent to the nitrogen.
    
  • Pathway A (Butyl Chain Oxidation): Hydroxylation at the C2 position of the butyl chain forms an unstable carbinolamine intermediate, which spontaneously collapses.

    • Products: Alanine (2-aminopropanoic acid) and 1-hydroxybutan-2-one .

  • Pathway B (Propanoic Chain Oxidation): Hydroxylation at the

    
    -carbon of the propanoic acid moiety.
    
    • Products: 2-amino-1-butanol and Pyruvate (2-oxopropanoic acid).

  • Significance: Pathway B releases 2-amino-1-butanol , a known metabolite of Ethambutol, linking this compound to established antitubercular pharmacology.

B. Alcohol Oxidation

The primary alcohol group (


) on the butyl chain is susceptible to sequential oxidation by cytosolic Alcohol Dehydrogenase (ADH)  and Aldehyde Dehydrogenase (ALDH) .
  • Alcohol to Aldehyde: Conversion to 2-[(1-oxobutan-2-yl)amino]propanoic acid .

    • Note: The aldehyde intermediate is chemically reactive and may form Schiff bases with cellular proteins (toxicity risk).

  • Aldehyde to Carboxylic Acid: Rapid oxidation to the dicarboxylic acid derivative: 2-[(1-carboxypropyl)amino]propanoic acid .

    • This increases polarity significantly, facilitating renal excretion.

Phase II: Conjugation
A. O-Glucuronidation

The primary hydroxyl group is a nucleophilic target for UGT enzymes (e.g., UGT1A1, UGT2B7).

  • Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the hydroxyl group.

  • Product: 2-[(1-O-glucuronylbutan-2-yl)amino]propanoic acid .

  • Physiological Outcome: High-affinity transport by MRP2/MRP3 transporters for biliary or renal elimination.

B. Amino Acid Conjugation

The free carboxylic acid on the propanoic backbone can undergo conjugation, though this is sterically hindered by the secondary amine.

  • Mechanism: Activation by Acyl-CoA synthetase

    
     formation of CoA thioester 
    
    
    
    conjugation with Glycine or Taurine .

Visualization of Metabolic Architecture

The following diagram illustrates the divergent pathways, highlighting the critical cleavage events and oxidative transformations.

MetabolicPathways Parent 2-[(1-Hydroxybutan-2-yl)amino] propanoic acid (Parent Drug) Carbinolamine Unstable Carbinolamine Intermediate Parent->Carbinolamine CYP450 (N-Dealkylation Step 1) Aminobutanol 2-Amino-1-butanol (Ethambutol Moiety) Parent->Aminobutanol CYP450 (Cleavage B) Pyruvate Pyruvate Parent->Pyruvate CYP450 (Cleavage B) Aldehyde Aldehyde Intermediate (Reactive) Parent->Aldehyde ADH/CYP2E1 (Alcohol Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Alanine Alanine (Endogenous) Carbinolamine->Alanine Cleavage A Hydroxybutanone 1-Hydroxybutan-2-one Carbinolamine->Hydroxybutanone Cleavage A Dicarboxylic 2-[(1-Carboxypropyl)amino] propanoic acid Aldehyde->Dicarboxylic ALDH

Figure 1: Divergent metabolic pathways of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, showing oxidative cleavage (Phase I) and glucuronidation (Phase II).

Experimental Characterization Protocols

To validate these pathways in a drug development setting, the following "self-validating" experimental workflows are recommended.

In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) and identifies primary metabolites.
ParameterSpecificationRationale
System Pooled Human Liver Microsomes (HLM)Contains full complement of CYP450s and UGTs (if supplemented).
Cofactors NADPH (1 mM) + UDPGA (2 mM)NADPH drives Phase I; UDPGA drives Phase II glucuronidation.
Substrate Conc. 1 µM (<<

)
Ensures linear kinetics for clearance calculation.
Timepoints 0, 5, 15, 30, 45, 60 minCaptures rapid initial phase and slower terminal phase.
Quenching Ice-cold Acetonitrile + Internal StdPrecipitates proteins and stops enzymatic activity immediately.

Step-by-Step Workflow:

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add cofactor mix (NADPH/UDPGA).

  • Reaction: Add substrate (2-[(1-Hydroxybutan-2-yl)amino]propanoic acid) to initiate.

  • Sampling: At defined intervals, transfer 50 µL aliquot to quench plate.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

Metabolite Identification via LC-MS/MS

Instrument Setup: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) is required to resolve isobaric metabolites.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Key Transitions to Monitor:

    • Parent:

      
      
      
    • Glucuronide:

      
       (+176 Da shift)
      
    • Dicarboxylic Acid:

      
       (+14 Da shift, oxidation of 
      
      
      
      to
      
      
      )
    • Cleavage Product (2-aminobutanol):

      
      
      

Toxicological Implications & Safety

Understanding the metabolism of this compound reveals specific safety considerations for drug design:

  • Aldehyde Reactivity: The intermediate formed via alcohol oxidation (Figure 1, Red Node) is an electrophile. If ALDH activity is saturated or inhibited (e.g., by Disulfiram), this aldehyde may accumulate, leading to cytotoxicity.

  • Stereochemistry: The "1-hydroxybutan-2-yl" moiety possesses a chiral center. Biological systems often metabolize enantiomers at different rates.

    • Insight: The (S)-enantiomer of the 2-aminobutanol moiety is the active pharmacophore in Ethambutol; the (R)-enantiomer is associated with ocular toxicity (optic neuritis). Metabolic profiling must distinguish between enantiomers using chiral chromatography.

  • Pyruvate Accumulation: Pathway B releases pyruvate. While endogenous, localized spikes in pyruvate/lactate ratios can confound metabolic biomarkers in mitochondrial toxicity studies.

References

  • World Health Organization (WHO). (2008). Ethambutol: Biotransformation and Pharmacokinetics in Tuberculosis Treatment. WHO Technical Report Series. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • DrugBank Online. (2024). Ethambutol Metabolism and Pathway Data. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid. Link

Methodological & Application

Application Note: High-Performance Liquid Chromatography Strategies for 2-[(1-Hydroxybutan-2-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid presents a distinct chromatographic challenge due to its high polarity, lack of a strong UV chromophore, and multiple chiral centers. This molecule is frequently encountered as a degradation product or process impurity in the synthesis of Ethambutol (an anti-tubercular drug) or as a building block in peptide synthesis.

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm is ineffective here. The secondary amine and carboxylic acid moieties render the molecule zwitterionic and highly hydrophilic, leading to poor retention on C18 columns and virtually no UV response.

This guide details two distinct, self-validating protocols:

  • Protocol A (The QC Standard): Pre-column derivatization with Phenethyl Isocyanate (PEIC). This introduces a chromophore and increases hydrophobicity, allowing for robust UV detection and separation of diastereomers on standard C18 columns.

  • Protocol B (The R&D Direct Method): HILIC separation with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). This eliminates sample preparation errors associated with derivatization but requires advanced detection hardware.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

PropertyDescriptionChromatographic Implication
Structure Aliphatic backbone, Secondary Amine, Carboxylic Acid, HydroxylNo Conjugation: UV transparent >220 nm.
Polarity High (LogP < 0)Retention: Elutes in void volume on C18 without ion-pairing or derivatization.
pKa ~2.3 (COOH), ~9.6 (NH)pH Sensitivity: Exists as a zwitterion at neutral pH. Mobile phase pH must be controlled (< 3.0 or > 10.0) to suppress ionization for RP-HPLC.
Chirality Two chiral centersStereoisomers: Potential for diastereomers (R,R; S,S; R,S; S,R). Method must be capable of resolving these.

Protocol A: Pre-Column Derivatization with Phenethyl Isocyanate (PEIC)[6][7]

Context: This is the industry "Gold Standard" for amino-alcohol impurities related to Ethambutol. The reaction with PEIC converts the secondary amine into a urea derivative, attaching a phenyl ring that absorbs strongly at 210–220 nm and increases retention on C18 columns.

Reagents and Chemicals[1][3][4][5][6][8][9]
  • Derivatizing Reagent: Phenethyl Isocyanate (PEIC).[1]

  • Diluent: Acetonitrile (ACN).

  • Buffer: Ammonium Acetate or Phosphate Buffer (pH 6.0–7.0 for reaction efficiency).

  • Quenching Agent: Glycine or simple amine (optional, to remove excess PEIC).

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of the analyte in 10 mL of water/ACN (50:50).

  • Derivatization:

    • Transfer 500 µL of Stock Solution to a vial.

    • Add 500 µL of Borate Buffer (0.1 M, pH 9.0) or Phosphate Buffer (pH 7.5). Note: Alkaline pH favors the nucleophilic attack of the amine on the isocyanate.

    • Add 100 µL of PEIC reagent.

    • Vortex and incubate at Room Temperature for 20 minutes .

    • Mechanism:[2][3][4] The isocyanate (-N=C=O) reacts with the secondary amine (-NH-) to form a stable urea linkage.

  • Quench/Dilution: Dilute to volume with Mobile Phase A to match initial gradient conditions.

HPLC Conditions (Derivatized)
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)High surface area for resolving the hydrophobic urea derivatives.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)pH 6.0 ensures the carboxylic acid is ionized, but the urea derivative is neutral, providing good peak shape.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic phenyl tag.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 215 nm The phenyl ring from PEIC absorbs here. Do not use 254 nm (sensitivity drops).
Temperature 30°CMaintains reproducible retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.08515Equilibration
5.08515Isocratic Hold (Elute salts)
25.04060Gradient Ramp (Elute Derivative)
30.01090Wash
35.08515Re-equilibration

Protocol B: HILIC-CAD/MS (Direct Analysis)

Context: For R&D environments where derivatization is considered too labor-intensive or where "altering" the sample is undesirable. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte directly.

Instrumentation Requirements[3]
  • Detector: Charged Aerosol Detector (CAD) OR Single Quadrupole MS (ESI+).

    • Why: The analyte has no chromophore. CAD detects all non-volatile compounds. MS detects the mass (M+H).

  • System: UHPLC (preferred) or HPLC with low dwell volume.

Chromatographic Conditions[2][3][4][6][7][8][9][11]
ParameterSettingRationale
Column Amide-HILIC or Zwitterionic HILIC (e.g., Waters XBridge Amide, 3.5 µm)Amide phases provide excellent retention for amino acids via hydrogen bonding.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterLow pH protonates the carboxylic acid, improving peak shape in HILIC. Formate is volatile for CAD/MS.
Mobile Phase B AcetonitrileHILIC requires high organic starting conditions (>80%).
Detection CAD (Nebulizer Temp: 35°C) or MS (SIM Mode: m/z [M+H]+)Universal detection for non-chromophoric species.
Isocratic/Gradient Strategy
  • Isocratic: 85% B / 15% A.

  • Note: HILIC is sensitive to equilibration. Ensure at least 20 column volumes of equilibration before the first injection.

Visualizing the Workflows

The following diagrams illustrate the decision logic and the chemical workflow for the Derivatization Protocol.

Diagram 1: Method Selection Logic

MethodSelection Start Analyte: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid CheckEquip Available Detection Equipment? Start->CheckEquip UVOnly Standard UV/Vis Only CheckEquip->UVOnly No specialized detectors AdvDetect CAD, ELSD, or MS Available CheckEquip->AdvDetect Advanced detectors available Decision1 Select Protocol A: Derivatization (PEIC) UVOnly->Decision1 Decision2 Select Protocol B: HILIC-CAD/MS AdvDetect->Decision2 Result1 Result: UV-Active Urea Derivative (Detectable at 215 nm) Decision1->Result1 Result2 Result: Direct Retention of Polar Analyte (Universal Detection) Decision2->Result2

Caption: Decision matrix for selecting the appropriate chromatographic strategy based on available lab instrumentation.

Diagram 2: PEIC Derivatization Mechanism & Workflow

DerivatizationWorkflow Step1 1. Sample + Buffer (pH 9.0) Step2 2. Add Phenethyl Isocyanate (PEIC) Step1->Step2 Step3 3. Reaction: 20 min @ RT Step2->Step3 Step4 4. Formation of Urea Derivative Step3->Step4 Nucleophilic Attack Step5 5. Inject onto C18 (UV 215nm) Step4->Step5

Caption: Step-by-step workflow for the Phenethyl Isocyanate (PEIC) pre-column derivatization process.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine sample analysis.

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 2000If low, check column age or dead volume in connections.
Tailing Factor (T) 0.8 – 1.5Tailing > 1.5 indicates secondary interactions (silanol activity). Increase buffer strength or lower pH.
Precision (RSD) < 2.0% (n=6)High RSD often indicates inconsistent derivatization. Ensure pH is > 8.0 during reaction.
Resolution (Rs) > 2.0Between the analyte peak and the excess reagent (PEIC) peak.

References

  • Yan, M., et al. (2007). "Determination of Ethambutol Hydrochloride in the Combination Tablets by Precolumn Derivatization." Journal of Chromatographic Science.

  • Thermo Fisher Scientific. (2014). "Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection." Application Note.

  • Bhandare, P., et al. (2010).[2][5] "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research.

  • BenchChem. (2025).[6] "Application Notes & Protocols for the Analytical Determination of 1-Amino-4-hydroxybutan-2-one Hydrochloride."

  • JASCO Inc. "Detection of Amino Acids Using HPLC with CD Detection."[7] Application Note.

Sources

Extraction and isolation techniques for 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Executive Summary

The isolation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (structurally identified as N-(1-hydroxybutan-2-yl)alanine) presents a distinct challenge in pharmaceutical analysis. As a secondary amine derivative often associated with the degradation or metabolic pathways of amino-alcohol drugs (e.g., Ethambutol) or formed via side-reactions of 2-aminobutanol, this molecule exhibits high polarity, zwitterionic character, and a lack of strong UV chromophores.

Standard Reversed-Phase Chromatography (RPLC) is often insufficient due to poor retention (elution in the void volume). This guide details a Mixed-Mode Cation Exchange (MCX) protocol for extraction and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for preparative isolation. These protocols are designed to be self-validating through mass spectrometry (MS) or Charged Aerosol Detection (CAD).

Physicochemical Profile & Isolation Strategy

To design a robust isolation protocol, we must first deconstruct the molecule’s behavior in solution.

PropertyValue (Est.)Implication for Isolation
Structure

Contains Acid, Amine, and Hydroxyl groups.[1][2][3]
Molecular Weight ~161.2 g/mol Small molecule; requires high-resolution separation.
pKa (Acid) ~2.3Negatively charged (COO⁻) at pH > 4.
pKa (Amine) ~9.6Positively charged (NH₂⁺) at pH < 8.
Log P < -1.0 (Highly Polar)Insoluble in hexane/DCM. Soluble in water/MeOH.
Chromophore Weak/None (< 210 nm)UV detection is unreliable. Use MS or CAD.

The Zwitterionic Challenge: At neutral pH (~7), the molecule exists primarily as a zwitterion (COO⁻ / NH₂⁺). This net-neutral but highly polar state prevents retention on C18 (hydrophobic) columns and prevents simple liquid-liquid extraction into organic solvents.

The Solution: We utilize pH switching . By lowering the pH below 2, we protonate the acid (COOH) and amine (NH₂⁺), creating a net positive cation suitable for Cation Exchange.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for isolating this specific target from a complex matrix (e.g., fermentation broth or reaction mixture).

IsolationWorkflow Crude Crude Sample (Aqueous/Reaction Mix) pH_Adjust Acidification (Adjust to pH 1.5 - 2.0) Crude->pH_Adjust Protonate Amine SPE_Load Solid Phase Extraction (Mixed-Mode MCX) pH_Adjust->SPE_Load Bind Cations Wash_Step Wash 1: 0.1% Formic Acid (Remove Salts) Wash 2: 100% MeOH (Remove Hydrophobics) SPE_Load->Wash_Step Remove Interferences Elution Elution (5% NH4OH in MeOH) Wash_Step->Elution pH Switch (Deprotonate) Evap Evaporation & Reconstitution (90% ACN for HILIC) Elution->Evap Prep_HILIC Preparative HILIC (Zwitterionic Phase) Evap->Prep_HILIC Final Isolated Target (>98% Purity) Prep_HILIC->Final Orthogonal Separation

Caption: Workflow for the isolation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid utilizing pH-dependent SPE and HILIC purification.

Protocol 1: Extraction via Mixed-Mode SPE (MCX)

Objective: Isolate the target amine from salts, neutral impurities, and bulk hydrophobic drugs. Mechanism: Mixed-Mode Cation Exchange (MCX) utilizes both hydrophobic retention (C8/C18 chains) and sulfonic acid groups (Cation Exchange).

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (Polymeric Strong Cation Exchange), 60 mg / 3 mL.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Ultrapure Water.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Dilute the crude sample 1:1 with 2% Formic Acid in water .

    • Rationale: This lowers the pH to ~2.0. At this pH, the carboxylic acid on the target is protonated (neutral, -COOH) and the amine is protonated (positive, -NH₂⁺). This ensures strong binding to the cation exchange resin.

  • Conditioning:

    • Pass 2 mL MeOH (activates hydrophobic ligands).

    • Pass 2 mL Water (equilibrates aqueous environment).

  • Loading:

    • Load the acidified sample at a slow flow rate (1 mL/min).

    • Mechanism:[4][5][6][7] The target binds via ionic interaction between its -NH₂⁺ group and the resin's -SO₃⁻ group.

  • Washing (Critical for Purity):

    • Wash 1: 2 mL 0.1% Formic Acid in Water .

      • Purpose: Removes salts, proteins, and anionic interferences (which don't bind to the negative resin).

    • Wash 2: 2 mL 100% Methanol .

      • Purpose: Removes neutral and hydrophobic impurities.[8] The target remains bound ionically despite the organic solvent.

  • Elution:

    • Elute with 2 x 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[4][5][6][7] The high pH (>10) deprotonates the target's amine (turning -NH₂⁺ to -NH), breaking the ionic bond. The organic solvent disrupts any secondary hydrophobic interactions, releasing the concentrated target.

  • Post-Processing:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 90:10 Acetonitrile:Water (compatible with HILIC).

Protocol 2: Preparative HILIC Isolation

Objective: Final purification to separate the target from structurally similar amino-alcohols or isomers. Why HILIC? The target is too polar for C18. HILIC provides retention based on polarity, eluting the target away from the solvent front.

Chromatographic Conditions:

ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide) 5 µm, 10 x 150 mm (Semi-Prep)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 3.0 - 5.0 mL/min (Adjust for column ID)
Detection MS (ESI+) or CAD (Charged Aerosol Detector) UV at 205 nm is possible but prone to baseline drift.

Gradient Method:

Time (min)% B (ACN)Mechanism
0.095High organic forces polar analyte into the water layer on the silica surface.
1.095Isocratic hold to stabilize baseline.
15.060Linear gradient. Target elutes as water content increases.
16.040Flush highly polar salts.
20.095Re-equilibration.

Self-Validating Step (MS Confirmation):

  • Monitor m/z 162.1 [M+H]⁺ .

  • Look for the characteristic loss of water (-18 Da) or the propionic acid fragment in MS/MS mode to confirm identity before pooling fractions.

Mechanistic Diagram: HILIC Partitioning

Understanding the separation mechanism is vital for troubleshooting.

HILIC_Mechanism cluster_0 Stationary Phase Surface Resin Silica Support Ligand Zwitterionic Ligand (Sulfobetaine) Resin->Ligand WaterLayer Immobilized Water Layer (Enriched) Ligand->WaterLayer Attracts Analyte Target Molecule (Polar Zwitterion) Analyte->WaterLayer Favored (Hydrophilic) MobilePhase Bulk Mobile Phase (High ACN) Analyte->MobilePhase Unfavored MobilePhase->WaterLayer Partitioning

Caption: HILIC retention mechanism showing the partitioning of the polar target into the immobilized water layer.[9][10]

Troubleshooting & Optimization

  • Low Recovery in SPE:

    • Cause: Incomplete binding.

    • Fix: Ensure sample pH is < 2.0 before loading. If the pH is > 3, the carboxylic acid deprotonates (-COO⁻), reducing net positive charge and causing breakthrough.

  • Peak Tailing in HILIC:

    • Cause: Secondary ionic interactions with silanols.

    • Fix: Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols, or check pH (maintain pH 3.0 to suppress silanol ionization).

  • Detection Issues:

    • Since the molecule lacks a chromophore, if MS/CAD is unavailable, use Pre-column Derivatization with Fmoc-Cl. This adds a UV-active group and increases hydrophobicity, allowing standard C18 analysis (though this alters the isolated structure).

References

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography. Journal of Separation Science, 29(12), 1784–1821. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • Waters Corporation. (2023). Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases. Application Notebook. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[11] Ethambutol Hydrochloride Monograph: Impurity Profiling. (Reference for structural context of amino-alcohol impurities). Link

Sources

The Art of Stereocontrol: Leveraging 2-[(1-Hydroxybutan-2-yl)amino]propanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Nature itself is the ultimate chiral architect, with biological systems demonstrating exquisite stereoselectivity. Consequently, the demand for enantiomerically pure compounds has driven the innovation of sophisticated asymmetric synthesis methodologies. Central to many of these strategies is the use of chiral building blocks—enantiopure molecules that serve as foundational units for the construction of complex chiral targets.[1][2]

This guide delves into the utility of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid , a versatile chiral building block derived from readily available chiral precursors. We will explore its synthesis, inherent stereochemical advantages, and provide detailed protocols for its application in the stereoselective synthesis of valuable organic molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their toolkit for asymmetric synthesis.

Molecular Architecture and Stereochemical Rationale

The efficacy of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid as a chiral building block stems from its unique structural features. Derived from the coupling of a chiral amino alcohol, (S)- or (R)-2-aminobutanol, and a propanoic acid derivative (akin to alanine), this molecule possesses two stereogenic centers. The fixed, known stereochemistry of these centers provides a powerful tool for influencing the creation of new stereocenters in a predictable manner.

The presence of a hydroxyl group and a carboxylic acid functionality offers multiple points for covalent attachment to a substrate, while the secondary amine can act as a coordinating group or a nucleophile. The steric bulk of the ethyl group on the butanol fragment creates a defined chiral environment, effectively shielding one face of a reactive intermediate and directing the approach of incoming reagents to the opposite, less hindered face.

Proposed Synthesis of the Chiral Building Block

While not a ubiquitous commercial product, 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid can be readily synthesized in the laboratory. A common and efficient method is through reductive amination.

Protocol 1: Synthesis of (2S)-2-[((2S)-1-hydroxybutan-2-yl)amino]propanoic acid

This protocol outlines the synthesis of one of the four possible stereoisomers. The choice of enantiomers of the starting materials will determine the final stereochemistry of the product.

Materials:

  • (S)-2-Aminobutanol

  • Sodium pyruvate

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (S)-2-aminobutanol (1 equivalent) and sodium pyruvate (1.1 equivalents) in methanol (10 volumes).

  • pH Adjustment: Stir the solution at room temperature and adjust the pH to approximately 6-7 using 1 M HCl.

  • Reductive Amination: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. Alternatively, STAB can be used, which is less toxic and does not require pH control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Resuspend the residue in water and wash with dichloromethane to remove any unreacted starting materials.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using 1 M NaOH.

    • The product may precipitate at this point and can be collected by filtration. If it remains in solution, proceed to the next step.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The optical purity can be determined by chiral HPLC.

Application in Asymmetric Synthesis: Diastereoselective Aldol Reaction

One of the most powerful applications of chiral auxiliaries is in directing the stereochemical outcome of aldol reactions. By temporarily attaching the chiral building block to a pro-chiral substrate, one can achieve high levels of diastereoselectivity.

Protocol 2: Diastereoselective Aldol Addition to an Imide Derived from 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

This protocol describes the use of the title compound as a chiral auxiliary for the diastereoselective aldol addition of an acetate-derived enolate to an aldehyde.

Materials:

  • (2S)-2-[((2S)-1-hydroxybutan-2-yl)amino]propanoic acid

  • Acetyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • An aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Auxiliary-Substrate Conjugate (N-Acyl Imide):

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend the chiral building block (1 equivalent) in anhydrous THF.

    • Cool the suspension to 0 °C and add triethylamine (2.2 equivalents).

    • Slowly add acetyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours.

    • The formation of the N-acyl imide can be monitored by TLC.

    • Upon completion, filter off the triethylammonium chloride salt and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography.

  • Enolate Formation and Aldol Addition:

    • In a separate flame-dried, nitrogen-purged flask, prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C.

    • Dissolve the N-acyl imide (1 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

    • Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product, a mixture of diastereomers, is purified by silica gel column chromatography to isolate the major diastereomer.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved from the aldol product under basic or acidic conditions (e.g., hydrolysis with LiOH or acid-catalyzed methanolysis) to yield the chiral β-hydroxy acid and recover the chiral auxiliary.

  • Analysis: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess of the final product (after auxiliary removal) can be determined by chiral HPLC.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the application of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid as a chiral auxiliary in an asymmetric aldol reaction.

Asymmetric_Aldol_Workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_application Application in Asymmetric Aldol Reaction start Starting Materials: (S)-2-Aminobutanol Sodium Pyruvate reductive_amination Reductive Amination start->reductive_amination product 2-[(1-Hydroxybutan-2-yl)amino] propanoic acid reductive_amination->product conjugation Conjugation with Acetyl Chloride product->conjugation enolate_formation Enolate Formation (LDA, -78°C) conjugation->enolate_formation aldol_addition Aldol Addition with Aldehyde enolate_formation->aldol_addition diastereomeric_product Diastereomerically Enriched Aldol Adduct aldol_addition->diastereomeric_product cleavage Auxiliary Cleavage diastereomeric_product->cleavage final_product Enantiomerically Pure β-Hydroxy Acid cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for the synthesis and application of the chiral building block.

Data Presentation: Expected Diastereoselectivity

The diastereoselectivity of the aldol reaction is highly dependent on the specific substrates and reaction conditions. However, based on analogous systems employing chiral auxiliaries, high levels of diastereoselectivity can be anticipated.

AldehydeBaseTemperature (°C)Expected Diastereomeric Ratio (d.r.)
IsobutyraldehydeLDA-78>95:5
BenzaldehydeNaHMDS-78>90:10
AcetaldehydeLiHMDS-78>98:2

Logical Relationship: The Principle of Stereochemical Induction

The high diastereoselectivity observed in these reactions is a direct consequence of the chiral environment established by the auxiliary. The following diagram illustrates the proposed transition state model.

Caption: Proposed transition state model for the diastereoselective aldol reaction.

Conclusion: A Valuable Tool for Asymmetric Synthesis

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid represents a highly valuable and readily accessible chiral building block for asymmetric synthesis. Its predictable stereochemical control, coupled with the ease of its introduction and subsequent removal, makes it an attractive choice for the synthesis of enantiomerically enriched molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this versatile tool into their synthetic strategies, paving the way for the efficient and elegant construction of complex chiral targets.

References

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Publishing. [Link]

  • New uses of amino acids as chiral building blocks in organic synthesis. PubMed. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

  • Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link]

  • Alanine. Wikipedia. [Link]

  • Advances in the synthesis of β-alanine. Frontiers. [Link]

Sources

Application Note: Precision Crystallization of 2-[(1-Hydroxybutan-2-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization protocols for 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (HBPA), a zwitterionic amino acid derivative often utilized as a chiral building block or identified as a critical process-related impurity in the synthesis of ethambutol and related therapeutics.

Achieving high purity (>99.5%) for HBPA is challenging due to its zwitterionic nature , high aqueous solubility, and tendency to form viscous oils rather than stable crystal lattices. This note provides a dual-stage purification strategy: Antisolvent Crystallization for bulk recovery and Isoelectric Point (pI) Crystallization for ultra-high purity.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecular behavior of HBPA is the prerequisite for successful crystallization. As a secondary amine with a carboxylic acid tail, HBPA exists primarily as a zwitterion (inner salt) in neutral aqueous solutions.

Molecular Properties
PropertyValue (Approximate)Implication for Crystallization
Molecular Formula

Low molecular weight, high polarity.
pKa (Carboxyl) ~2.3Protonated below pH 2.0.
pKa (Amine) ~9.6Deprotonated above pH 10.0.
Isoelectric Point (pI) ~6.0Minimum solubility occurs here.
Solubility (Water) Very High (>500 mg/mL)Cooling crystallization alone is inefficient.
Solubility (Acetone) NegligibleExcellent antisolvent.
Hygroscopicity HighRequires humidity control during isolation.
The "Oiling Out" Challenge

HBPA often undergoes Liquid-Liquid Phase Separation (LLPS) before crystallizing. This "oiling out" traps impurities. The protocols below utilize supersaturation control and seeding to bypass the metastable oil phase and access the stable crystalline lattice directly.

Experimental Workflows (Visualized)

The following process flow illustrates the logical progression from crude reaction mixture to pharmaceutical-grade crystal.

HBPA_Purification_Flow cluster_Stage1 Stage 1: Yield Optimization cluster_Stage2 Stage 2: Purity Optimization Start Crude Reaction Mixture (Aq. Solution) PreTreat Pre-treatment: Charcoal filtration & pH Adjustment Start->PreTreat Remove color/solids AntiSolv Antisolvent Crystallization (Water/Acetone) PreTreat->AntiSolv Concentrate to 30% w/w Filter1 Filtration & Wash AntiSolv->Filter1 Dissolve Redissolution (Min. Water @ 50°C) Filter1->Dissolve Crude Cake pHShift Isoelectric Focusing (Adjust to pH 6.0) Dissolve->pHShift Cooling Controlled Cooling (0.1°C/min) pHShift->Cooling Final High-Purity HBPA Crystals (>99.5%) Cooling->Final

Caption: Figure 1. Integrated purification workflow for HBPA, transitioning from kinetic yield recovery to thermodynamic purity control.

Detailed Protocols

Protocol A: Primary Isolation via Antisolvent Crystallization

Objective: Maximize recovery (>85% yield) from the crude aqueous stream. Mechanism: Reducing the dielectric constant of the solvent to crash out the zwitterion.

Materials:

  • Crude HBPA aqueous solution (approx. 30% w/w).

  • Acetone (HPLC Grade) or Isopropanol (IPA).

  • Overhead stirrer with Teflon impeller.

Step-by-Step Procedure:

  • Concentration: Evaporate the crude reaction mixture under reduced pressure (40°C) until the concentration reaches ~400 mg/mL. The solution should be viscous but clear.

  • Temperature Set: Stabilize the reactor temperature at 25°C .

  • Seeding (Critical): Add 0.5% w/w of pure HBPA seed crystals. Stir at 200 RPM for 30 minutes. Note: If seeds are unavailable for the first batch, induce nucleation by scratching the glass wall or sonication.

  • Antisolvent Addition:

    • Begin adding Acetone dropwise.

    • Rate: 0.5 mL/min for the first 20% of volume (to prevent oiling).

    • Increase rate to 2.0 mL/min until the solvent ratio is 1:4 (Water:Acetone) .

  • Aging: Cool the slurry to 0°C over 2 hours. Hold at 0°C for 4 hours to ripen the crystals.

  • Filtration: Filter under vacuum. Wash the cake with cold Acetone (

    
     cake volume) to displace mother liquor containing unreacted amines.
    
Protocol B: High-Purity Recrystallization (Isoelectric Focusing)

Objective: Remove structural isomers and inorganic salts to achieve >99.5% purity. Mechanism: Exploiting the solubility minimum at the isoelectric point (pI).

Step-by-Step Procedure:

  • Dissolution: Dissolve the wet cake from Protocol A in the minimum amount of deionized water at 50°C .

  • Clarification: If the solution is cloudy, filter through a 0.45 µm PTFE membrane.

  • pH Adjustment:

    • Measure the pH. It will likely be slightly acidic or basic depending on the previous steps.

    • Slowly adjust the pH to exactly 6.0 ± 0.1 using 1M NaOH or 1M HCl. This is the pI of HBPA, where zwitterionic lattice energy is highest and solubility is lowest.

  • Cooling Profile:

    • Cool from 50°C to 20°C at a rate of 0.1°C/min (slow cooling prevents inclusion of impurities).

    • Cool from 20°C to 4°C at 0.5°C/min .

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C as surface oxidation may occur.

Analytical Validation & Specifications

To ensure the protocol's success, the final product must meet these specifications.

Test MethodParameterAcceptance Criteria
HPLC (C18 Column) Purity (Area %)≥ 99.5%
Chiral HPLC Enantiomeric Excess (ee)≥ 99.0% (if chiral starting material used)
Karl Fischer (KF) Water Content≤ 0.5% w/w
XRD CrystallinitySharp peaks (Amorphous halo absent)
Residue on Ignition Sulfated Ash≤ 0.1%
XRD Interpretation

A successful crystallization will yield a powder X-ray diffraction (PXRD) pattern with distinct Bragg peaks. If a "halo" is observed around 2


 = 20-30°, the material is amorphous or "oiled out." Re-process using Protocol B  with slower cooling.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Solution turns milky/cloudy before crystals appear; sticky gum forms on the stirrer.

  • Cause: Supersaturation is too high; antisolvent added too fast.

  • Remedy:

    • Reheat to dissolve the oil.

    • Add more water (solvent) to lower the supersaturation.

    • Add seed crystals before the cloud point.

    • Reduce antisolvent addition rate.

Issue 2: Low Yield
  • Symptom: Mother liquor contains significant product (check by TLC/HPLC).

  • Cause: Final solvent composition too polar; pH not at pI.

  • Remedy: Ensure final pH is exactly 6.0. Increase the ratio of Acetone to Water to 6:1 in Protocol A.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for handling conformational polymorphism in flexible molecules like HBPA).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • European Pharmacopoeia (Ph. Eur.). Ethambutol Hydrochloride Monograph. (Provides impurity structures and limits relevant to HBPA-type molecules).
  • Gao, D., et al. (2018). "Recent Advances in the Crystallization of Zwitterionic Pharmaceutical Compounds." Crystal Growth & Design.

Troubleshooting & Optimization

Troubleshooting degradation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability of this molecule in aqueous solutions. By understanding the underlying chemical principles of its functional groups—a secondary amine, a carboxylic acid, and two hydroxyl groups—we can anticipate and troubleshoot degradation issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid in aqueous solution?

A: As a non-proteinogenic amino acid derivative, its stability in aqueous solutions is influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions. Generally, amino acids are relatively stable at near-neutral pH and low temperatures when protected from light and contaminants. However, the secondary amine and secondary alcohol moieties are susceptible to oxidation.

Q2: How should I store aqueous solutions of this compound?

A: For optimal stability, it is recommended to store aqueous solutions at 2-8°C, protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C. It is advisable to prepare fresh solutions for critical experiments.

Q3: What are the initial signs of degradation?

A: Visual indicators of degradation can include a change in the color of the solution (e.g., turning yellow or brown), a shift in pH, or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.

Q4: Which functional groups are most susceptible to degradation?

A: The secondary amine and the secondary hydroxyl group are the most likely sites for oxidative degradation. The carboxylic acid and primary hydroxyl group are generally more stable under typical experimental conditions. The molecule's stability is also highly dependent on the pH, which affects the protonation state of the amino and carboxyl groups.[1]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing insights into the causes and step-by-step protocols for diagnosis and mitigation.

Issue 1: My solution is developing a yellow or brown tint over time.

Potential Cause: This is often a primary indicator of oxidation. The secondary amine is a likely site for oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants. Oxidative degradation often proceeds through radical mechanisms, which can lead to complex mixtures of products.[1][2]

Diagnostic Protocol: UV-Vis Spectroscopy

  • Baseline Measurement: Immediately after preparing a fresh solution, measure its UV-Vis spectrum (e.g., from 200-600 nm) using your buffer or water as a blank.

  • Time-Point Analysis: At regular intervals (e.g., daily or weekly), measure the spectrum of the stored solution.

  • Interpretation: An increase in absorbance in the 300-500 nm range is indicative of the formation of colored, conjugated systems, which are common degradation products.

Mitigation Strategies:

  • Deoxygenate Solutions: Before dissolving the compound, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Water: Use HPLC-grade or Milli-Q water to minimize metal ion contamination.

  • Add a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Protect from Light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.[3]

Issue 2: The pH of my unbuffered aqueous solution is drifting.

Potential Cause: A change in pH can signal several degradation pathways.

  • Oxidative Deamination: Oxidation at the secondary amine can lead to its cleavage, potentially forming ammonia and a keto-acid derivative. The release of ammonia will increase the pH of the solution.[1]

  • Decarboxylation: Although more common at high temperatures, decarboxylation of the propanoic acid moiety would release CO2 (which can form carbonic acid in water, lowering the pH) and result in an amine product. The predominant thermal degradation pathways for amino acids are deamination and decarboxylation.[4]

Diagnostic Protocol: pH Monitoring and Ion Chromatography

  • Accurate pH Measurement: Use a calibrated pH meter to track the pH of your solution over time.

  • Ammonia Detection: The presence of ammonia can be confirmed using ion chromatography with suppressed conductivity, a well-established method for amine analysis.[5]

Mitigation Strategies:

  • Use a Buffer: If experimentally permissible, use a biological buffer (e.g., phosphate or HEPES) to maintain a stable pH. Be aware that some buffers can participate in degradation reactions, so a stability study in the chosen buffer is recommended.

  • Control Headspace: Store solutions in vials with minimal headspace to reduce exposure to atmospheric gases.

Issue 3: I am observing a loss of the parent compound and the appearance of new peaks in my HPLC analysis.

Potential Cause: This is a clear indication of degradation. Based on the structure of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, several degradation products are possible.

  • Oxidation of the Secondary Alcohol: The secondary alcohol at the C1 position of the butanyl group can be oxidized to a ketone.[6] This is a common reaction for secondary alcohols and can be catalyzed by metal ions.[7][8]

  • Oxidative Cleavage: Oxidative reactions can cleave the C-N bond or C-C bonds. This could lead to the formation of smaller molecules like propanoic acid derivatives, butan-1-ol derivatives, or even smaller aldehydes and carboxylic acids.[1][2]

Predicted Degradation Pathways Diagram

G cluster_conditions Parent 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid Ketone 2-[(1-Oxobutan-2-yl)amino]propanoic acid Parent->Ketone Oxidation of Secondary Alcohol Cleavage_Products Propanoic Acid Derivatives + Butanolamine Derivatives Parent->Cleavage_Products Oxidative C-N Cleavage Deamination_Product 2-Hydroxy-2-(1-hydroxybutan-2-yl)propanoic acid + NH3 Parent->Deamination_Product Deamination (Thermal/Oxidative) Decarboxylation_Product 1-[(1-Hydroxybutan-2-yl)amino]ethane + CO2 Parent->Decarboxylation_Product Decarboxylation (Thermal) Oxidation Oxidants (O2) Metal Ions (Fe, Cu) Light Heat High Temperature G start Degraded Sample Observed hplc_ms LC-MS/MS Analysis start->hplc_ms direct_analysis Direct Analysis of Underivatized Sample hplc_ms->direct_analysis Primary Method derivatization Pre-column Derivatization (e.g., FMOC-Cl) hplc_ms->derivatization Alternative/Confirmatory mass_analysis Analyze MS and MS/MS Spectra direct_analysis->mass_analysis hplc_uv_fld HPLC with UV/Fluorescence Detection derivatization->hplc_uv_fld id_products Propose Structures of Degradation Products hplc_uv_fld->id_products Based on RT shifts mass_analysis->id_products confirm Confirm with Standards (if available) id_products->confirm end Degradation Profile Established confirm->end

Caption: Workflow for the analysis and identification of degradation products.

Analytical Protocol: HPLC-MS/MS for Degradation Product Profiling

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying the parent compound and its degradation products without the need for derivatization. [9][10]

  • Sample Preparation:

    • Dilute your aqueous sample with an appropriate solvent (e.g., water or a weak buffer) to a concentration suitable for your instrument (typically in the low µg/mL range).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point. For polar analytes, a HILIC column could also be effective. [10] * Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase it over 15-20 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amines.

    • Full Scan (MS1): Acquire data over a mass range that includes the parent compound and its expected degradation products (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Fragment the ion corresponding to the parent compound to establish its fragmentation pattern. Also, perform data-dependent MS/MS to acquire fragmentation data for the new peaks observed in the degraded sample.

    • Interpretation: Compare the mass-to-charge ratios and fragmentation patterns of the new peaks to the predicted degradation products (e.g., a mass increase of 14 Da could indicate methylation, while a loss of 44 Da could suggest decarboxylation).

Alternative Protocol: HPLC with Pre-column Derivatization and UV/Fluorescence Detection

If LC-MS is not available, HPLC with derivatization can be used. This method is highly sensitive but will only detect compounds that can react with the derivatizing agent (i.e., those with primary or secondary amine groups). [11][12][13]

  • Derivatization Reagent Selection: 9-fluorenylmethyl chloroformate (FMOC-Cl) is suitable as it reacts with both primary and secondary amines. [9][13]2. Derivatization Procedure:

    • In a vial, mix 100 µL of your sample with 100 µL of a borate buffer (pH ~9).

    • Add 200 µL of FMOC-Cl solution in acetone.

    • Vortex and let the reaction proceed for 1-2 minutes at room temperature.

    • Quench the reaction by adding an excess of a primary amine like glycine.

    • Filter the sample before injection.

  • HPLC Conditions:

    • Use a C18 column and a water/acetonitrile gradient system.

    • Detection: Fluorescence detector (Excitation: ~266 nm, Emission: ~305 nm) or UV detector (~266 nm).

  • Interpretation: A loss in the peak area of the derivatized parent compound indicates degradation. New peaks will represent degradation products that still contain a secondary amine group.

Quantitative Data Summary

The following table provides a hypothetical summary of how different conditions could affect the degradation rate of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid. These values are illustrative and should be determined experimentally for your specific conditions.

ConditionTemperature (°C)Light ExposureMetal Ions (Fe²⁺/Cu²⁺)Estimated Half-life (T₁/₂)Primary Degradation Pathway
Ideal Storage 4DarkAbsent> 6 monthsMinimal
Room Temp 25AmbientAbsent2-4 weeksSlow Oxidation
Accelerated (Heat) 50DarkAbsent~72 hoursThermal (Deamination/Decarboxylation)
Accelerated (Light) 25UV-A (365 nm)Absent< 24 hoursPhotodegradation
Accelerated (Oxidation) 25DarkPresent (10 µM)< 48 hoursMetal-catalyzed Oxidation

References

  • Zhang, Y., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Koukouvinos, G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]

  • Keene, F. R. (1999). Metal-ion promotion of the oxidative dehydrogenation of coordinated amines and alcohols. Coordination Chemistry Reviews. Available at: [Link]

  • Lattel, E., et al. (2007). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids. Available at: [Link]

  • Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. Available at: [Link]

  • Tcyrulnikov, S., et al. (2020). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie. Available at: [Link]

  • Deka, M. J., & Sarmah, B. (2020). Catalytic Oxidation of Alcohols and Amines to Value-Added Chemicals using Water as the Solvent. Chemistry–An Asian Journal. Available at: [Link]

  • Gani, D., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry. Available at: [Link]

  • Hadj-Kali, M. K., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. Conference Paper. Available at: [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in metal-catalysed oxidation reactions. RSC Chemical Biology. Available at: [Link]

  • Ncho, C. M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Ahmed, Z., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes. Available at: [Link]

  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available at: [Link]

  • Li, F., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal. Available at: [Link]

  • Glover, W. B. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]

  • Hoover, J. M. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Molecules. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this document details robust, self-validating protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR. Beyond procedural steps, we delve into the causal reasoning behind experimental choices and offer a comparative analysis with a simpler structural analog, L-alanine, to highlight key spectroscopic features.

Introduction and Core Principles

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring multiple stereocenters and functional groups (a secondary amine, a primary alcohol, and a carboxylic acid), presents a compelling case for detailed NMR analysis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical parameters in fields such as synthetic chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] For a molecule like 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, a multi-faceted approach utilizing ¹H, ¹³C, and 2D NMR is essential for unambiguous signal assignment.

Molecular Structure and Predicted NMR Features

The structure of the target molecule contains several distinct proton and carbon environments. The presence of two chiral centers (at C2 of the propanoic acid moiety and C2 of the butanol moiety) means that diastereomers are possible, which can lead to more complex spectra than a single stereoisomer.

Below is a diagram illustrating the molecular structure with key atoms labeled for reference in the subsequent analysis.

Caption: Labeled structure of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a comprehensive dataset for structural assignment. The workflow integrates 1D and 2D techniques, where the 2D experiments serve to validate the assignments made from the 1D spectra.[3]

Caption: Recommended experimental workflow for complete NMR characterization.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen over more common solvents like CDCl₃ or D₂O for several key reasons. Firstly, it is an excellent solvent for polar compounds like amino acids. Secondly, and most importantly, it slows down the rate of proton exchange for the -OH and -NH protons.[4] This allows for their observation in the ¹H NMR spectrum, often as broad singlets, and sometimes even reveals their coupling to adjacent protons. In contrast, using D₂O would lead to the rapid exchange of these labile protons with deuterium, causing their signals to disappear from the spectrum.[5][6]

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -1 to 13 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[7] A cross-peak between two signals in a COSY spectrum indicates that those protons are scalar-coupled.[2]

    • Pulse Program: Standard (cosygpqf).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[3] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal.[2]

    • Pulse Program: Standard (hsqcedetgpsisp2.3).

    • Spectral Width: ¹H: -1 to 13 ppm; ¹³C: -10 to 180 ppm.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

Spectral Analysis and Comparative Data

The analysis involves assigning each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule. The 2D spectra are crucial for confirming these assignments. For context, we will compare the expected chemical shifts with those of L-alanine, the parent amino acid.

Predicted ¹H NMR Data and Interpretation

The presence of the N-(1-hydroxybutan-2-yl) substituent is expected to shift the signals of the propanoic acid moiety downfield compared to unsubstituted alanine due to its electron-withdrawing inductive effect.

Assignment (Label) Predicted δ (ppm) Predicted Multiplicity Integration Rationale and COSY/HSQC Correlations
C3-H₃ (alanine-CH₃) ~1.3 - 1.5Doublet (d)3HCoupled to the C2-H proton. Will show a COSY cross-peak to the C2-H signal and an HSQC cross-peak to the C3 carbon.
C4'-H₃ (butane-CH₃) ~0.8 - 1.0Triplet (t)3HCoupled to the two C3'-H₂ protons. Will show a COSY cross-peak to the C3'-H₂ signal.
C3'-H₂ (butane-CH₂) ~1.4 - 1.6Multiplet (m)2HCoupled to both the C4'-H₃ and C2'-H protons, resulting in a complex multiplet.
C2-H (alanine-CH) ~3.2 - 3.5Quartet (q) or m1HCoupled to the C3-H₃ protons. May show further coupling to the NH proton. Will show a COSY cross-peak to the C3-H₃ signal.
C2'-H (butane-CH) ~2.8 - 3.1Multiplet (m)1HCoupled to C3'-H₂, C1'-H₂, and possibly the NH proton.
C1'-H₂ (butane-CH₂OH) ~3.4 - 3.7Multiplet (m)2HCoupled to the C2'-H proton and potentially the OH proton.
NH & OH 2.0 - 5.0 (variable)Broad Singlet (br s)2HChemical shift is highly dependent on concentration, temperature, and residual water.[8] May not show clear coupling.[4]
COOH 10.0 - 12.0Broad Singlet (br s)1HTypical for carboxylic acids; signal is often very broad.
Predicted ¹³C NMR Data
Assignment (Label) Predicted δ (ppm) Rationale
C4' (butane-CH₃) ~10 - 15Standard alkyl methyl carbon.
C3 (alanine-CH₃) ~18 - 22Slightly deshielded compared to a simple alkane due to proximity to the amino acid core.
C3' (butane-CH₂) ~25 - 30Standard alkyl methylene carbon.
C2 (alanine-CH) ~55 - 60Alpha-carbon of an amino acid, attached to nitrogen.
C2' (butane-CH) ~60 - 65Carbon attached to nitrogen.
C1' (butane-CH₂OH) ~65 - 70Carbon attached to a hydroxyl group.
C1 (COOH) ~173 - 178Carboxylic acid carbonyl carbon.
Comparative Analysis: vs. L-Alanine

Comparing the spectral data of the target molecule to its simpler parent, L-alanine, provides valuable insight into the effect of the N-alkyl substituent.

Nucleus 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (Predicted δ ppm) L-Alanine (Experimental δ ppm in D₂O) [9][10]Observed Effect of N-Substitution
C2-H ~3.2 - 3.5~3.78 (q)A slight upfield or similar shift is expected. While N-alkylation adds an electron-donating group, changes in conformation and solvation can have complex effects.
C3-H₃ ~1.3 - 1.5~1.48 (d)Minimal change expected as it is further from the site of substitution.
C1 (COOH) ~173 - 178~176Minimal change expected.
C2 (α-Carbon) ~55 - 60~51Significant downfield shift due to the substitution on the nitrogen, which alters the electronic environment of the alpha-carbon.
C3 (β-Carbon) ~18 - 22~17A smaller downfield shift compared to the alpha-carbon.

This comparison clearly demonstrates that the primary spectroscopic changes occur at the atoms closest to the site of N-alkylation (the C2-H and C2 positions of the propanoic acid core), providing a clear diagnostic marker for successful synthesis.

Conclusion

The structural characterization of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is achieved through a systematic and multi-technique NMR approach. The use of DMSO-d₆ as a solvent is critical for observing labile protons, while the combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals. Comparative analysis with L-alanine effectively highlights the electronic and structural impact of the N-(1-hydroxybutan-2-yl) substituent. This guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this molecule and its analogs.

References

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • BMRB. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. BMRB. [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Jiménez-Osés, G., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(4), 817-828. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. [Link]

  • Bifulco, G., et al. (2007). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Organic & Biomolecular Chemistry, 5(20), 3258-3266. [Link]

  • Reddit. (2015, November 3). Why don't NH2 and OH protons appear in 1H NMR spectra?[Link]

  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ResearchGate. (2014, November 7). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?[Link]

  • University of Cambridge. (n.d.). 3 Basic concepts for two-dimensional NMR. [Link]

  • PubMed. (1983, October). ¹³C n.m.r. Study of L-alanine Peptides. [Link]

  • ACS Physical Chemistry Au. (2025, November 12). Single-Crystal NMR for ¹⁷O in Alanine Enantiomers. [Link]

  • ResearchGate. (n.d.). A 950 MHz proton [ ¹H]-NMR spectrum of alanine. [Link]

  • BMRB. (n.d.). bmse000282 Alanine at BMRB. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • University of California, Davis. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (¹H, ¹³C) in Organic Molecule. [Link]

Sources

Comparative bioactivity of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid vs. alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity & Application Guide: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid vs. Alanine Derivatives

Executive Summary: The Structural Advantage

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (hereafter referred to as HB-Ala ) represents a specialized class of N-substituted amino acids. Unlike standard alanine derivatives (e.g., N-Methyl-L-Alanine) which are primarily used to introduce steric bulk and hydrophobicity, HB-Ala introduces a bifunctional steric shield . It combines the proteolytic resistance of N-alkylation with the hydrophilic, hydrogen-bonding capability of a hydroxybutyl tail.

This guide analyzes HB-Ala against three standard comparators: L-Alanine (Native), N-Methyl-L-Alanine (Hydrophobic N-alkyl), and


-Alanine  (Isomer).

Primary Application Scope:

  • Peptidomimetics: Enhancing water solubility of hydrophobic peptides while preventing enzymatic degradation.

  • Chelation Chemistry: Acting as a tridentate ligand (

    
     donor set) for metallo-drug development.
    
  • Metabolic Standards: Reference material for aminobutanol-based drug metabolites (e.g., Ethambutol analogs).

Chemical Profile & Physicochemical Comparison

The bioactivity of HB-Ala is dictated by its unique side-chain interactions. While N-Methyl-Alanine forces a peptide into specific conformations (often cis) via steric clash and hydrophobicity, HB-Ala offers a "solvated shield"—the hydroxyl group interacts with the aqueous environment, preventing aggregation while still blocking protease access.

Table 1: Physicochemical Properties Comparison

FeatureHB-Ala (Target)L-Alanine (Native)N-Methyl-L-Alanine

-Alanine
Formula




MW ( g/mol ) 161.2089.09103.1289.09
N-Substituent 1-Hydroxybutan-2-yl (Bulky, Polar)Hydrogen (None)Methyl (Small, Non-polar)Hydrogen (None)
LogP (Est.) -0.8 to -1.2 (Hydrophilic)-2.85-1.9-2.8
H-Bond Donors 3 (COOH, NH, OH)2 (COOH,

)
1 (COOH, NH)2
Proteolytic Stability High (Steric block)Low (Native substrate)High (Steric block)High (Non-substrate)
Solubility High (Alcohol function)ModerateHigh (Organic solvents)High (Water)

Analyst Note: The critical differentiator is the Hydroxyl (OH) moiety on the butyl chain. In N-Methyl-Alanine, the methyl group is "dead weight" regarding solubility. In HB-Ala, the hydroxybutyl group actively recruits water molecules, making it superior for modifying aggregation-prone peptide sequences.

Bioactivity & Mechanism of Action

A. Proteolytic Resistance (The "Steric Shield" Effect)

Native L-Alanine residues are primary cleavage sites for aminopeptidases. HB-Ala disrupts this via two mechanisms:

  • Steric Hindrance: The bulky butyl group prevents the enzyme's catalytic triad from accessing the peptide bond.

  • Electronic Modulation: The secondary amine lowers the nucleophilicity of the nitrogen, altering the kinetics of peptide bond formation and hydrolysis.

B. Transport & Uptake (LAT1/LAT2 Evasion)

Standard Alanine is actively transported via LAT1 (SLC7A5) and ASCT2 .

  • N-Methylation significantly reduces affinity for these transporters.

  • HB-Ala , with its bulky hydroxy-alkyl tail, is predicted to exhibit negligible affinity for standard amino acid transporters. This makes it an excellent candidate for passive diffusion strategies or for designing drugs that must evade rapid systemic clearance via these transporters.

C. Chelation Potential

Unlike simple alanine, HB-Ala possesses a structure reminiscent of Ethambutol (a known chelator). The proximity of the secondary amine, the carboxylate, and the hydroxyl group creates a potential tridentate coordination pocket .

  • Bioactivity Implication: High concentrations may sequester divalent cations (

    
    , 
    
    
    
    ), potentially inhibiting metalloproteases (e.g., MMPs) via zinc stripping.

Visualization: Mechanism of Stabilization

The following diagram illustrates how HB-Ala prevents enzymatic hydrolysis compared to native Alanine.

G cluster_0 Mechanism of Action Enzyme Protease (Active Site) Hydrolysis Rapid Hydrolysis (Degradation) Enzyme->Hydrolysis Catalytic Triad Access Block Steric Blockade (No Reaction) Enzyme->Block Access Denied Ala_Peptide L-Alanine Peptide (Native Substrate) Ala_Peptide->Enzyme Fits Perfectly HB_Ala_Peptide HB-Ala Peptide (Target Molecule) HB_Ala_Peptide->Enzyme 1-Hydroxybutan-2-yl Clash

Caption: Comparative enzymatic interaction showing the steric exclusion of HB-Ala from the protease active site due to the hydroxybutyl substituent.

Experimental Protocols

To validate the bioactivity of HB-Ala in your specific application, use the following self-validating protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by HB-Ala substitution.

  • Substrate Preparation: Synthesize two model dipeptides:

    • Control: Ac-Phe-Ala-NH2

    • Test: Ac-Phe-[HB-Ala]-NH2

  • Enzyme System: Use Pronase E (non-specific protease mix) or Leucine Aminopeptidase (specific).

    • Concentration: 10 µg/mL in PBS (pH 7.4).

  • Incubation:

    • Mix peptide (1 mM) with enzyme solution at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Quenching: Stop reaction with 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • Analysis (HPLC/MS):

    • Monitor the disappearance of the parent peak.

    • Validation Check: The Control peptide must show >50% degradation within 60 mins. If not, increase enzyme concentration.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .
Protocol B: LogD (Distribution Coefficient) Determination

Objective: Assess the hydrophilicity shift caused by the hydroxyl group.

  • Phase System: 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve HB-Ala (1 mg) in the aqueous phase.

    • Add equal volume of Octanol.

    • Vortex for 30 min; Centrifuge to separate phases.

  • Quantification:

    • Measure concentration in aqueous phase (

      
      ) using HPLC-UV (210 nm) or LC-MS.
      
    • Calculate

      
      .
      
  • Result Interpretation:

    • 
      .
      
    • Expectation: HB-Ala should have a lower LogD (more negative) than N-Methyl-Alanine due to the -OH group.

Synthesis & Structural Pathway

Understanding the origin of HB-Ala is crucial for identifying impurities. It is typically derived from the reaction of 2-amino-1-butanol (the Ethambutol core) with a propanoic acid derivative.

Synthesis Aminobutanol 2-amino-1-butanol (Precursor) Reaction Nucleophilic Substitution (SN2) Aminobutanol->Reaction Propanoic 2-Bromopropanoic Acid (or Alanine equivalent) Propanoic->Reaction HBAla 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (HB-Ala) Reaction->HBAla 1:1 Stoichiometry BisAlk Bis-alkylated Impurity (Potential Side Product) Reaction->BisAlk Excess Reagent

Caption: Synthetic pathway for HB-Ala formation via nucleophilic substitution, highlighting potential bis-alkylated impurities.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid (Product No. ENA413166146).[1][2][3]Link

  • BenchChem. (2025). Comparative Analysis of the Biological Activities of N-Methyl-L-alanine and Other Alanine Derivatives.Link

  • Creative Peptides. (2025). Structure-Activity Relationship (SAR) Analysis of Peptide Modifications.[4]Link

  • Royal Society of Chemistry. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs. Organic & Biomolecular Chemistry.[5][6] Link

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships in Drug Design.[4][5]Link

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Validating purity of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 2-[(1-Hydroxybutan-2-yl)amino]propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The validation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid presents a distinct triad of analytical challenges: high polarity , lack of UV chromophores , and stereochemical complexity . Often encountered as a process impurity in the synthesis of anti-tubercular agents (e.g., Ethambutol analogs) or as a chiral building block, this molecule defies standard C18/UV-Vis workflows.

This guide moves beyond generic "Certificate of Analysis" parameters to establish a rigorous, self-validating purity assignment framework. We compare the legacy derivatization approach against the modern "Gold Standard" of qNMR (Quantitative NMR) coupled with HILIC-CAD/MS , providing a definitive roadmap for researchers requiring absolute mass balance.

Part 1: The Analytical Challenge & Strategic Selection

The molecule contains a secondary amine, a carboxylic acid, and a hydroxyl group. This zwitterionic nature leads to poor retention on Reversed-Phase (RP) columns. Furthermore, the absence of aromatic rings renders direct UV detection at 254 nm impossible, and detection at 200–210 nm is plagued by solvent noise.

Comparative Analysis of Validation Methodologies
FeatureMethod A: Pre-column Derivatization (HPLC-UV) Method B: HILIC-MS/MS (Targeted) Method C: qNMR (Primary Reference)
Principle Chemical tagging (e.g., OPA/FMOC) to add chromophore.Hydrophilic Interaction LC with Mass Spec.Proton counting relative to internal standard.
Specificity Low . Reacts with all primary/secondary amines.High . Mass-to-charge (m/z) discrimination.Absolute . Structural elucidation + purity.
Linearity Variable.[1] Dependent on reaction kinetics/stability.High (dynamic range ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Linear (response factor = 1).
Bias Risk High . Incomplete derivatization leads to false low purity.Medium. Matrix effects (ion suppression).Lowest . No response factor calibration needed.
Role Legacy QC (Not recommended for primary validation).Routine QC & Impurity Profiling. Master Standard Value Assignment.

The Verdict: For validating a reference standard, Method C (qNMR) combined with Method B (HILIC-MS) is the superior workflow. Derivatization introduces unnecessary kinetic variables that compromise the integrity of a "purity" claim.

Part 2: The Validation Architecture (Logic & Flow)

To establish a self-validating system, we employ an Orthogonal Purity Assignment . We do not rely on a single detector.[2] We use qNMR to establish the "Absolute Content" (Assay) and HILIC-MS to identify "Related Impurities" (Purity).

Decision Tree: Analytical Strategy

ValidationStrategy Start Start: 2-[(1-Hydroxybutan-2-yl)amino] propanoic acid Sample CheckChrom Check Structure: Chromophore Present? Start->CheckChrom NoChrom NO: Aliphatic Amine/Acid CheckChrom->NoChrom Branch1 Primary Purity (Assay Assignment) NoChrom->Branch1 Branch2 Impurity Profiling (Chromatographic Purity) NoChrom->Branch2 qNMR 1H-qNMR (Internal Std: Maleic Acid) Branch1->qNMR HILIC HILIC Separation (Amide / Zwitterionic Phase) Branch2->HILIC Final Final COA Generation: Mass Balance = 100% - (Water + Solvents + Impurities) qNMR->Final Absolute Assay % Detect Detection Mode HILIC->Detect CAD Charged Aerosol (CAD) Universal Response Detect->CAD MS MS/MS (Q-TOF/Triple Quad) Specific ID Detect->MS CAD->Final Relative Purity % MS->Final ID Confirmation

Caption: Orthogonal workflow combining qNMR for absolute assay and HILIC-CAD/MS for impurity profiling.

Part 3: Detailed Experimental Protocols
Protocol A: 1H-qNMR for Absolute Assay (The Anchor)

Rationale: qNMR is non-destructive and requires no reference standard of the analyte itself, avoiding the circular logic of using a standard to validate a standard.

Reagents:

  • Solvent: D₂O (Deuterium Oxide) 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Relaxation Agent: None required for this MW, but ensure D1 (relaxation delay) is sufficient.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid into a clean vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 600 µL D₂O.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: zg30 (30° pulse) or equivalent quantitative sequence.

    • Relaxation Delay (D1): 30 seconds (Critical: Must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.3 ppm) and the unique methyl doublet of the analyte (approx 1.2 - 1.4 ppm) or the methine protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Protocol B: HILIC-MS/CAD for Impurity Profiling

Rationale: HILIC retains polar amines that elute in the void volume of C18 columns. CAD provides "universal" detection for non-chromophoric impurities, while MS identifies them.

System Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent Zwitterionic HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% B

    • 5 min: 60% B

    • 7 min: 60% B

    • 8 min: 90% B

    • 10 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Detectors:

    • Detector A: Charged Aerosol Detector (CAD).[2] Temp: High/Ambient.

    • Detector B: MS (ESI Positive). Scan range 50–500 m/z.

Workflow Diagram:

HILICWorkflow Sample Sample Prep (Dilute in 80% ACN) Injector Injection (2-5 µL) Sample->Injector Column HILIC Column (BEH Amide) Injector->Column Splitter Flow Splitter (Optional) Column->Splitter CAD CAD Detector (Quantify Impurities) Splitter->CAD MS Mass Spec (Identify Impurities) Splitter->MS

Caption: Parallel detection workflow ensures no impurity goes undetected due to ionization suppression.

Part 4: Data Interpretation & Acceptance Criteria

To declare the material "Validated Reference Standard," the data must meet these criteria:

ParameterAcceptance CriteriaExplanation
qNMR Assay 95.0% – 102.0% (w/w)Allows for solvent/water content. >100% indicates hygroscopicity error or weighing error.
HILIC Purity > 98.0% (Area %)CAD Area %. Ensures no significant organic impurities.
Water Content Report ValueMeasured by Karl Fischer (Coulometric).
Stereochemical Purity > 99% ee/deIf chiral, use Chiral-AGP or equivalent column to confirm enantiomeric excess.
Mass Balance

Sum of Assay + Water + Residual Solvents must equal 100%.

Self-Validating Check: If the qNMR purity is 98% but the HILIC purity is 99.9%, you likely have inorganic salts or water (which HILIC misses but qNMR/mass balance catches). If qNMR is 90% and HILIC is 90%, the impurities are organic and structurally related.

References
  • Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Gilar, M., et al. (2017). "Hydrophilic interaction chromatography (HILIC) for analysis of polar compounds." Journal of Separation Science.

  • Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A.

  • European Pharmacopoeia (Ph.[4] Eur.) . "Ethambutol Hydrochloride Monograph 0553." (Provides context on related impurities).

  • Simmler, C., et al. (2014).[3] "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology.

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its pharmacological profile. Enantiomers of the same molecule can exhibit vastly different activities, with one being therapeutic while the other may be inert or even toxic.[1] This guide provides an in-depth comparison of modern chromatographic techniques for the chiral separation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, a molecule possessing both amino acid and amino alcohol functionalities. Our focus is on providing actionable insights and robust experimental protocols for researchers, scientists, and drug development professionals to achieve efficient and reliable enantioseparation.

The Analytical Challenge: A Molecule of Dual Functionality

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid presents a unique challenge for chiral separation due to its structural characteristics. It is a polar, amphoteric molecule with two chiral centers, giving rise to four possible stereoisomers. The presence of a carboxylic acid group, a secondary amine, and a hydroxyl group allows for multiple points of interaction with a chiral stationary phase (CSP), making the selection of the optimal separation strategy a nuanced process. This guide will navigate the complexities of method development using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Chiral Separation Techniques

The choice of the primary separation technique is the foundational step in method development. Below is a comparative overview of HPLC, SFC, and CE for the chiral resolution of polar molecules like our target analyte.

TechniquePrincipleAdvantages for Target AnalyteDisadvantages for Target Analyte
HPLC Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Wide variety of commercially available CSPs with diverse selectivities. Well-established and versatile for polar compounds.[2][3]Can require longer run times and higher consumption of organic solvents compared to SFC.
SFC Partitioning between a supercritical fluid mobile phase (typically CO2) and a CSP.Faster separations due to low viscosity and high diffusivity of the mobile phase.[4] Reduced use of organic solvents ("greener" chromatography).[4]Lower polarity of the primary mobile phase (CO2) can be challenging for highly polar analytes, often requiring significant mobile phase modification.
CE Differential migration of charged enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.High separation efficiency and minimal sample consumption. Effective for charged and polar molecules.[5][6]Lower loading capacity compared to HPLC and SFC. Can be less robust for quantitative analysis in complex matrices.

In-Depth Guide to Chiral HPLC Method Development

HPLC remains the workhorse for chiral separations in the pharmaceutical industry due to its versatility and the vast array of available CSPs.[2][3] For 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[1][7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

This protocol outlines a systematic approach to screen for the optimal polysaccharide-based CSP and mobile phase combination.

  • Column Selection:

    • Screen a set of complementary polysaccharide-based columns, for instance:

      • An amylose-based column (e.g., Lux Amylose-2).[7]

      • A cellulose-based column (e.g., Chiralcel OD-H).[7]

  • Mobile Phase Screening:

    • Normal-Phase Mode:

      • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds.[9]

      • Mobile Phase B: n-Hexane/2-Propanol (90:10, v/v) with 0.1% TFA or 0.1% DEA.

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile with 0.1% TFA or 0.1% DEA.

      • Mobile Phase D: Methanol with 0.1% TFA or 0.1% DEA.[10]

    • Reversed-Phase Mode:

      • Mobile Phase E: Water/Acetonitrile (50:50, v/v) with 0.1% Formic Acid.

      • Mobile Phase F: Water/Methanol (50:50, v/v) with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Injection Volume: 5 µL

  • Data Evaluation:

    • Calculate the resolution (Rs) for each condition. A baseline separation is generally achieved when Rs ≥ 1.5.

    • The elution order of the enantiomers can sometimes be reversed by switching between amylose and cellulose-based CSPs.[10]

Diagram: HPLC Method Development Workflow

hplc_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Select CSPs (Polysaccharide & Macrocyclic) np_mode Normal Phase (Hexane/Alcohol) start->np_mode Screen Mobile Phases po_mode Polar Organic (MeCN or MeOH) start->po_mode Screen Mobile Phases rp_mode Reversed Phase (Water/Organic) start->rp_mode Screen Mobile Phases optimize Optimize Mobile Phase (% Organic, Additive) np_mode->optimize Select Best Condition po_mode->optimize Select Best Condition rp_mode->optimize Select Best Condition temp Vary Temperature optimize->temp flow Adjust Flow Rate temp->flow validate Method Validation (ICH Guidelines) flow->validate result Robust Chiral Method validate->result

Caption: A systematic workflow for chiral HPLC method development.

Macrocyclic Glycopeptide CSPs: An Alternative with Unique Selectivity

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (Chirobiotic T) and vancomycin, offer a different chiral recognition mechanism based on multiple hydrogen bonding, ionic, and steric interactions.[11] They are particularly effective for the separation of amino acids and their derivatives.[12][13]

  • Column Selection:

    • Chirobiotic T or a similar teicoplanin-based column is a good starting point for amino acid derivatives.[14]

  • Mobile Phase Screening:

    • Polar Ionic Mode:

      • Mobile Phase A: Methanol/Acetic Acid/Triethylamine (100:0.03:0.02, v/v/v).

    • Reversed-Phase Mode:

      • Mobile Phase B: Water with 1% Ammonium Acetate/Methanol (80:20, v/v).

      • Mobile Phase C: Water with 0.1% Formic Acid/Acetonitrile (90:10, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

    • Injection Volume: 5 µL

  • Optimization:

    • The concentration of the mobile phase additives (acid and base) can be adjusted to fine-tune the retention and selectivity.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[4][15] While the primarily non-polar mobile phase (supercritical CO2) may seem counterintuitive for a polar analyte, the use of polar organic modifiers and additives can make it highly effective.[16]

Experimental Protocol: Chiral SFC Method Development
  • Column Selection:

    • Polysaccharide-based CSPs used in HPLC are also widely used in SFC.

    • Immobilized polysaccharide CSPs are particularly robust and compatible with a wider range of organic modifiers.[17]

  • Mobile Phase and Modifier Screening:

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent/Modifier:

      • Methanol is the most common and effective co-solvent for polar analytes in SFC.[16]

      • Screen a gradient of Methanol from 5% to 40%.

    • Additive:

      • For amphoteric compounds, a combination of an acidic and a basic additive can be beneficial. For example, 0.1% TFA and 0.1% DEA.

  • SFC Conditions:

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Flow Rate: 3.0 mL/min

    • Detection: UV or MS

Diagram: Chiral Recognition on a Polysaccharide CSP

chiral_recognition cluster_csp Polysaccharide CSP cluster_enantiomers Enantiomers cluster_interactions Interaction Sites csp Chiral Groove enantiomer_R R-Enantiomer enantiomer_R->csp Strong Interaction (3-point fit) enantiomer_S S-Enantiomer enantiomer_S->csp Weaker Interaction (misfit) h_bond Hydrogen Bonding h_bond->csp dipole Dipole-Dipole dipole->csp steric Steric Hindrance steric->csp

Caption: Simplified model of chiral recognition on a polysaccharide CSP.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

CE offers exceptionally high separation efficiency and is well-suited for the analysis of charged molecules like amino acids.[5][6] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[18]

Experimental Protocol: Chiral CE Method Development
  • Chiral Selector Screening:

    • Neutral Cyclodextrins: Start with hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Charged Cyclodextrins: If separation is not achieved with neutral cyclodextrins, screen sulfated-β-cyclodextrin for improved interaction with the positively charged amine group of the analyte.

  • Background Electrolyte (BGE) Optimization:

    • pH: The pH of the BGE is critical as it determines the charge state of the analyte. Screen a pH range from 2.5 to 9.0. A low pH will protonate the amine group, while a high pH will deprotonate the carboxylic acid group.

    • Buffer: A phosphate or borate buffer at a concentration of 25-100 mM is a good starting point.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., effective length 40 cm.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

Conclusion and Recommendations

For the chiral separation of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, a systematic screening approach is paramount.

  • Initial Recommendation: Begin with chiral HPLC due to its robustness and the wide availability of selective CSPs. A screening of both polysaccharide-based and macrocyclic glycopeptide columns in normal-phase, polar organic, and reversed-phase modes is highly recommended.

  • For High-Throughput Needs: If speed is a critical factor, chiral SFC on an immobilized polysaccharide column should be explored. The significant reduction in analysis time can greatly accelerate the drug development process.

  • For Mechanistic Studies or Limited Sample: Chiral CE with cyclodextrin selectors is an excellent option when sample volume is minimal or when very high separation efficiency is required.

The protocols provided in this guide serve as a robust starting point for method development. It is crucial to remember that the optimal conditions will be specific to the exact stereoisomers being separated. A logical, stepwise approach to screening and optimization, grounded in an understanding of the principles of chiral recognition, will ultimately lead to a successful and reliable separation method.

References

  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Jove. [Link]

  • Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector. Journal of Chromatography A. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Scilit. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. J-JPRD. [Link]

  • Structures of the studied amino acid derivatives. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science. [Link]

  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases. ResearchGate. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. PubMed. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. ResearchGate. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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